4-iodo-N,N-dimethylaniline
Overview
Description
4-Iodo-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and an iodine atom is attached to the para position of the benzene ring. This compound appears as a dark blue to purple solid and is used in various chemical applications .
Mechanism of Action
Target of Action
4-Iodo-N,N-dimethylaniline is an organic compound that is primarily used as a building block in organic synthesis . It is used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which the dimethylanilinyl group is being attached.
Mode of Action
The compound interacts with its targets through a process known as iodination . In this process, the iodine atom in the this compound molecule is transferred to the target substrate, resulting in the attachment of the dimethylanilinyl group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target substrates. The primary pathway involved is the iodination of aromatic substrates . This process can lead to the formation of various iodinated compounds, such as aryl iodides, iodoarenes, and iodoanilines .
Pharmacokinetics
It is a dark blue to purple solid with a molar mass of 247.079 g/mol . It has a density of 1.652 g/cm^3 and a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L
Result of Action
The primary result of the action of this compound is the attachment of the dimethylanilinyl group to target substrates . This can lead to the formation of various iodinated compounds, depending on the nature of the substrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C . These conditions help to maintain the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-N,N-dimethylaniline is typically synthesized through the iodination of N,N-dimethylaniline. The reaction involves treating N,N-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium periodate or sodium iodate. The reaction proceeds efficiently, yielding the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar iodination methods. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-amino-N,N-dimethylaniline when using ammonia.
Oxidation: Products include N,N-dimethyl-4-nitrosoaniline.
Reduction: Products include N,N-dimethyl-4-iodoaniline.
Scientific Research Applications
4-Iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Chloro-N,N-dimethylaniline
- 4-Fluoro-N,N-dimethylaniline
Uniqueness
4-Iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and provide unique electronic effects .
Properties
IUPAC Name |
4-iodo-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPPZJZMFMBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220100 | |
Record name | N,N-Dimethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-70-4 | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 698-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODO-N,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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